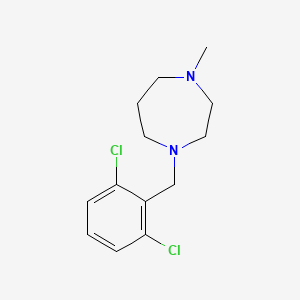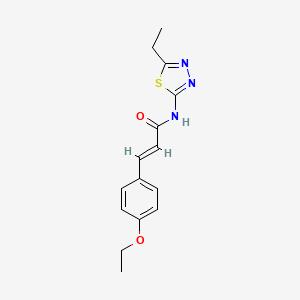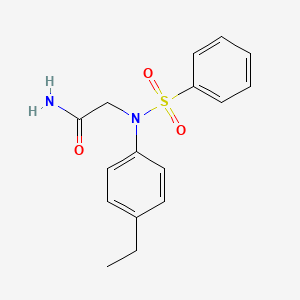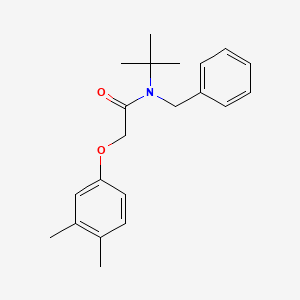![molecular formula C14H20N2O2S B5732778 ethyl 4-{[(isobutylamino)carbonothioyl]amino}benzoate](/img/structure/B5732778.png)
ethyl 4-{[(isobutylamino)carbonothioyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[(isobutylamino)carbonothioyl]amino}benzoate, also known as ethyl isobutylthiocarbamate, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiocarbamate family, which is known for its diverse range of biological activities. Ethyl isobutylthiocarbamate has been shown to possess a wide range of biochemical and physiological effects, making it a promising candidate for use in various research applications.
Mechanism of Action
The mechanism of action of ethyl 4-{[(isobutylamino)carbonothioyl]amino}benzoate isobutylthiocarbamate is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes are highly insoluble and can be easily removed from the environment, making this compound isobutylthiocarbamate an effective chelating agent for the removal of heavy metals.
Biochemical and Physiological Effects:
In addition to its potential applications as a chelating agent, this compound isobutylthiocarbamate has also been shown to possess a wide range of biochemical and physiological effects. This compound has been shown to exhibit antifungal, antiviral, and antibacterial activity, making it a promising candidate for use in the development of new drugs and therapies.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl 4-{[(isobutylamino)carbonothioyl]amino}benzoate isobutylthiocarbamate is its ability to effectively remove heavy metals from contaminated environments. This makes it a valuable tool for environmental remediation efforts. However, there are also some limitations to its use in lab experiments. For example, this compound can be toxic to some organisms at high concentrations, which can limit its use in certain applications.
Future Directions
There are a number of potential future directions for research on ethyl 4-{[(isobutylamino)carbonothioyl]amino}benzoate isobutylthiocarbamate. One promising area of research involves the development of new drugs and therapies based on the compound's antifungal, antiviral, and antibacterial properties. Additionally, there is ongoing research into the use of this compound isobutylthiocarbamate as a chelating agent for the removal of heavy metals from contaminated environments. Finally, there is also potential for the development of new synthesis methods and modifications to the compound's structure to enhance its properties and applications.
Synthesis Methods
The synthesis of ethyl 4-{[(isobutylamino)carbonothioyl]amino}benzoate isobutylthiocarbamate can be achieved through a number of different methods. One common approach involves the reaction of isobutylamine with carbon disulfide, followed by the addition of this compound chloroformate and sodium hydroxide. This process yields this compound isobutylthiocarbamate as a white crystalline solid, which can then be purified through recrystallization.
Scientific Research Applications
Ethyl isobutylthiocarbamate has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves its use as a chelating agent for the removal of heavy metals from contaminated soils and water. This compound has been shown to be highly effective at binding to a wide range of heavy metals, including lead, cadmium, and copper.
properties
IUPAC Name |
ethyl 4-(2-methylpropylcarbamothioylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-4-18-13(17)11-5-7-12(8-6-11)16-14(19)15-9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVDAVRGBONHJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(aminosulfonyl)benzyl]-2-(phenylthio)acetamide](/img/structure/B5732695.png)
![N-(3-chloro-4-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732707.png)



![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-N'-(2-methoxyethyl)ethanediamide](/img/structure/B5732735.png)
![2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B5732745.png)


![2-[(3-chlorobenzyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5732760.png)



![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5732816.png)